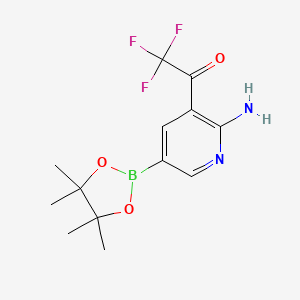
1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,2,2-trifluoroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,2,2-trifluoroethan-1-one is an organic compound that features a unique combination of functional groups, including an amino group, a boronic ester, and a trifluoromethyl ketone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Formation of the Boronic Ester: The starting material, 2-aminopyridine, is reacted with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under palladium-catalyzed conditions to form the boronic ester derivative.
Introduction of the Trifluoromethyl Ketone: The boronic ester is then subjected to a trifluoromethylation reaction using a suitable trifluoromethylating agent, such as trifluoroacetic anhydride, to introduce the trifluoromethyl ketone group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,2,2-trifluoroethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl ketone can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the coupling partner used.
科学研究应用
1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
作用机制
The mechanism of action of 1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets through its functional groups:
Amino Group: Can form hydrogen bonds and participate in nucleophilic reactions.
Boronic Ester: Can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.
Trifluoromethyl Ketone: Can act as an electrophile in various reactions, enhancing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2-Aminopyridine-5-boronic acid pinacol ester: Similar structure but lacks the trifluoromethyl ketone group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the pyridine and trifluoromethyl ketone functionalities.
Uniqueness
1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,2,2-trifluoroethan-1-one is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations and applications in multiple fields .
属性
分子式 |
C13H16BF3N2O3 |
|---|---|
分子量 |
316.09 g/mol |
IUPAC 名称 |
1-[2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H16BF3N2O3/c1-11(2)12(3,4)22-14(21-11)7-5-8(10(18)19-6-7)9(20)13(15,16)17/h5-6H,1-4H3,(H2,18,19) |
InChI 键 |
CRJGAVRNQSBYQW-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


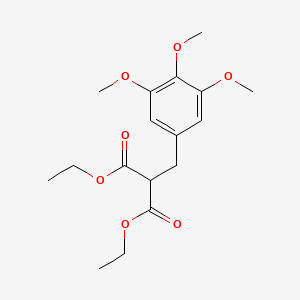

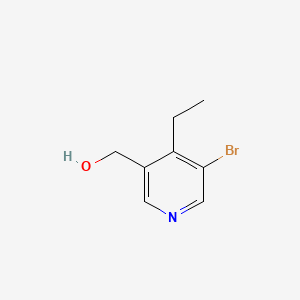
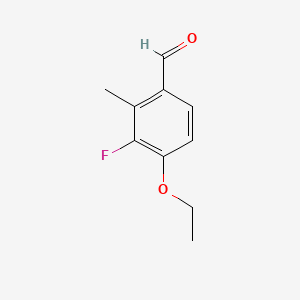
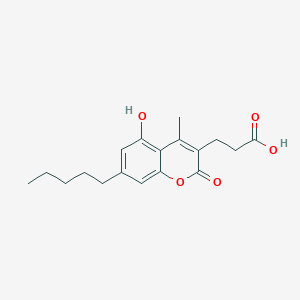

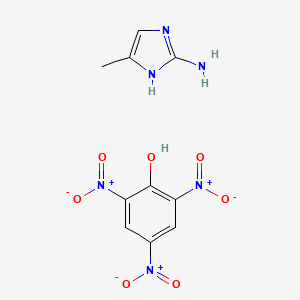
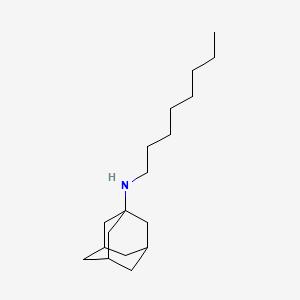
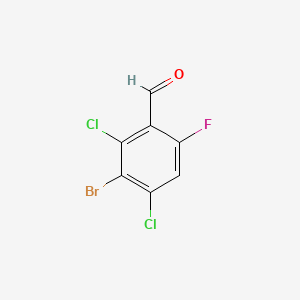
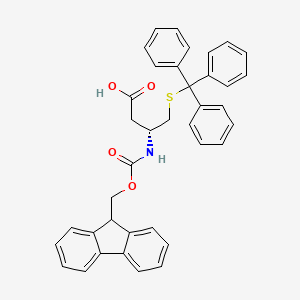
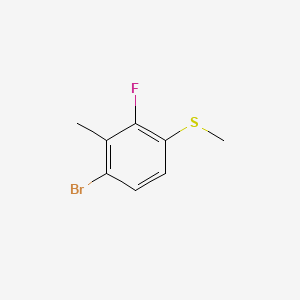
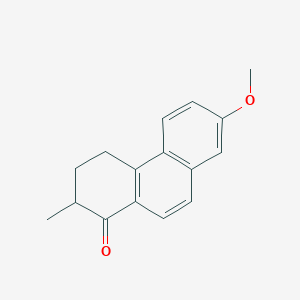
![2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane](/img/structure/B14022840.png)
![Methyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B14022847.png)
